

# Citronellyl acetate chemical structure and properties

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## Compound of Interest

Compound Name: Citronellyl Acetate

Cat. No.: B1623918

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An In-depth Technical Guide to **Citronellyl Acetate**

## Introduction

**Citronellyl acetate** is an organic compound classified as a monoterpene ester.<sup>[1]</sup> It is derived from citronellol and acetic acid and is a naturally occurring compound found in various essential oils, including those of rose, geranium, and citronella.<sup>[2][3]</sup> Characterized by its pleasant, fresh, fruity, and rosy aroma, **citronellyl acetate** is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.<sup>[2][4][5]</sup> It also serves as a flavoring agent in the food industry. The compound exists as two enantiomers, (R)-(+)-**citronellyl acetate** and (S)-(-)-**citronellyl acetate**, which possess distinct odor profiles.<sup>[6]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and safety.

## Chemical Structure and Identifiers

**Citronellyl acetate** is the acetate ester of citronellol.<sup>[1]</sup> Its chemical structure consists of a 3,7-dimethyloct-6-enyl backbone with an acetate functional group attached to the C1 position.

Identifier	Value
IUPAC Name	3,7-dimethyloct-6-enyl acetate[1]
Synonyms	3,7-Dimethyl-6-octen-1-yl acetate, Acetic acid, citronellyl ester[1]
CAS Number	150-84-5[1]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub> [1]
Molecular Weight	198.30 g/mol [1]
SMILES	CC(CCC=C(C)C)CCOC(=O)C[1]
InChI	InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3[1]
InChIKey	JOZKFWLRHCDGJA-UHFFFAOYSA-N[1]

## Physicochemical Properties

**Citronellyl acetate** is a colorless liquid with a characteristic fruity-rose scent.[1][2] It is soluble in alcohol and most fixed oils but insoluble in water, glycerol, and propylene glycol.[1]

Property	Value	Reference
Appearance	Colorless liquid	[1][6]
Odor	Fresh, fruity, rose-like	[2][4]
Boiling Point	229.0 - 240 °C at 760 mmHg	[1][2]
Density	0.883 - 0.893 g/mL at 25 °C	[1][2]
Refractive Index	1.440 - 1.450 at 20 °C	[1][6]
Flash Point	93 - 115.56 °C	[4][6]
Vapor Pressure	0.01 - 0.0194 mmHg at 20-23 °C	[4][6]
logP (Octanol-Water Partition Coefficient)	4.22	[1][6]
Solubility	Soluble in alcohol, most fixed oils; Insoluble in water, glycerol, propylene glycol	[1]
Optical Rotation	-5.0° to -1.0° for l-Citronellyl Acetate	[7]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **citronellyl acetate**.

Spectroscopic Data	Key Features
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 25.16 MHz)	Shifts [ppm]: 171.01, 131.23, 124.66, 63.00, 37.06, 35.55, 29.57, 25.70, 25.46, 20.93, 19.47, 17.64[1]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 90 MHz)	Key shifts are available in public databases.[1][8]
Mass Spectrometry (MS)	The fragmentation patterns are well-documented and used for identification in GC-MS analysis.[9][10]
Infrared (IR) Spectroscopy	IR spectra are available in public databases for structural confirmation.[1]

## Experimental Protocols

### Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis is a preferred green method for producing **citronellyl acetate** due to its high specificity and mild reaction conditions.[11] Lipase-catalyzed transesterification is a common and effective approach.[11][12]

Methodology: This protocol is based on the lipase-catalyzed synthesis of **citronellyl acetate** from citronellol and an acyl donor, such as vinyl acetate or geranyl acetate, in a non-aqueous solvent.[9][11][12]

Materials:

- Citronellol
- Acyl Donor (e.g., vinyl acetate)[11]
- Lipase (e.g., from *Pseudomonas fluorescens*)[11][12]
- Organic Solvent (e.g., n-hexane or an ionic liquid like [BMIM][NTF2])[9][11]
- Reaction Vessel (e.g., screw-capped glass vial)

- Shaking Incubator or Magnetic Stirrer with Temperature Control
- Gas Chromatograph (GC) for analysis

#### Procedure:

- Reaction Setup: In a screw-capped vial, combine citronellol and vinyl acetate, typically in a 1:3 or 1:4 molar ratio.[\[11\]](#)[\[13\]](#)
- Solvent and Enzyme Addition: Add the chosen solvent (e.g., n-hexane) and the lipase catalyst. A typical enzyme concentration is 10 mg/mL or 5% (w/v).[\[9\]](#)[\[11\]](#)
- Incubation: Seal the vial and place it in a shaking incubator. Optimal conditions are often around 40°C and 200 rpm.[\[11\]](#)[\[13\]](#)
- Monitoring: Withdraw samples periodically to monitor the reaction's progress using Gas Chromatography (GC). High conversion (over 99%) can be achieved in as little as 6 hours under optimal conditions.[\[11\]](#)[\[12\]](#)
- Product Isolation: After the reaction is complete, separate the enzyme from the mixture by centrifugation or filtration for potential reuse.[\[11\]](#) The product, **citronellyl acetate**, can then be purified from the reaction mixture.

## Analysis: Gas Chromatography (GC)

GC is a standard method for the separation, identification, and quantification of volatile compounds like **citronellyl acetate** in complex mixtures, such as essential oils or reaction products.[\[9\]](#)[\[14\]](#)

#### Methodology:

#### Instrumentation:

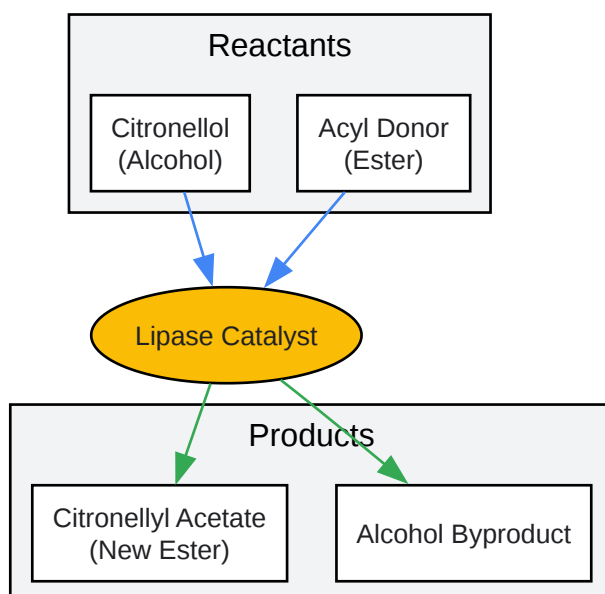
- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column (e.g., SGE AC10 or Elite-5MS).[\[9\]](#)[\[12\]](#)

#### Procedure:

- Sample Preparation: Dilute the sample (e.g., reaction mixture, essential oil) in a suitable solvent like hexane. An internal standard (e.g., hexadecane) can be added for accurate quantification.[12]
- Injection: Inject a small volume of the prepared sample into the GC injector port.
- Separation: The components are separated based on their boiling points and interactions with the stationary phase as they pass through the capillary column. A typical temperature program involves maintaining the column at a constant temperature (e.g., 150°C).[12]
- Detection: The separated components are detected by the FID as they exit the column.
- Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification (by comparing with a standard), and the peak area is used for quantification.[9] For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS).[9][14]

## Mandatory Visualizations

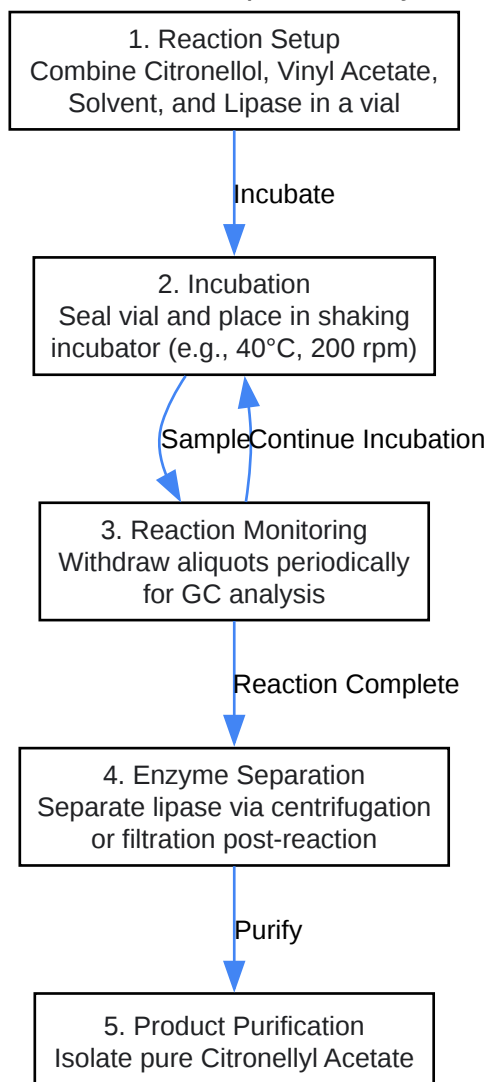
General Transesterification Reaction



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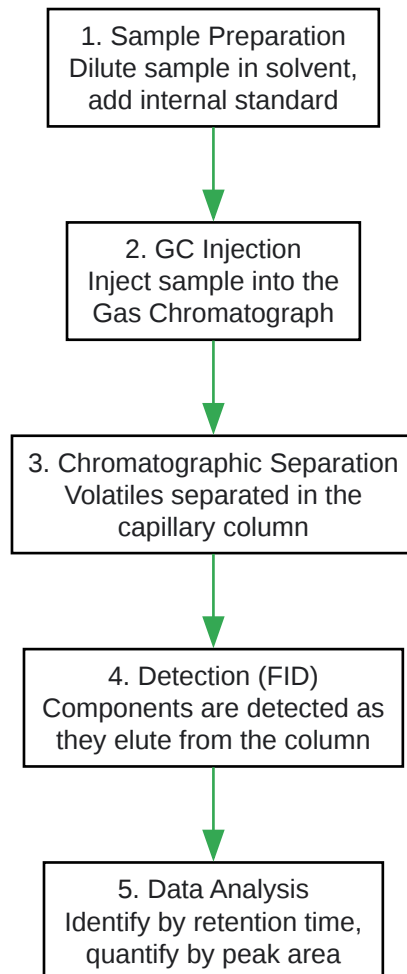
Caption: General scheme for lipase-catalyzed synthesis of **citronellyl acetate**.

## Experimental Workflow: Lipase-Catalyzed Synthesis

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Caption: Workflow for the enzymatic synthesis of **citronellyl acetate**.

## Logical Workflow: GC Analysis



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Caption: Workflow for the analysis of **citronellyl acetate** using Gas Chromatography.

## Safety and Toxicology

**Citronellyl acetate** is generally considered safe for use in fragrances and flavors, but it can be a skin irritant in some individuals.[\[5\]](#)[\[15\]](#)



Endpoint	Result	Reference
Acute Oral Toxicity (LD50, rat)	6,800 mg/kg	<a href="#">[4]</a> <a href="#">[16]</a>
Acute Dermal Toxicity (LD50, rabbit)	> 2,000 mg/kg	<a href="#">[4]</a>
Skin Irritation	Causes skin irritation	<a href="#">[15]</a> <a href="#">[17]</a>
Eye Irritation	May cause mild to temporary irritation	<a href="#">[4]</a> <a href="#">[15]</a>
Sensitization	Not a known sensitizer, but may contain traces of allergens like citronellol or geraniol	<a href="#">[6]</a> <a href="#">[17]</a>
Genotoxicity	Not genotoxic	<a href="#">[18]</a>
Reproductive Toxicity	Data on a read-across analog suggests low risk	<a href="#">[18]</a>
Environmental Safety	Not considered Persistent, Bioaccumulative, and Toxic (PBT)	<a href="#">[18]</a>
Stability	Stable under recommended storage conditions; relatively stable to alkali	<a href="#">[2]</a> <a href="#">[16]</a>
Incompatible Materials	Strong oxidizing agents	<a href="#">[16]</a>
Hazardous Decomposition Products	Carbon oxides (under fire conditions)	<a href="#">[16]</a>

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